

D-erythro-N,N-Dimethylsphingosine-d6: Technical Support & Resource Center

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>D-erythro-N,N-Dimethylsphingosine-d6</i>
CAS No.:	171827-65-9
Cat. No.:	B587118

[Get Quote](#)

Welcome to the technical support guide for **D-erythro-N,N-Dimethylsphingosine-d6** (d6-DMS). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information on the solubility, stability, and proper handling of this deuterated sphingolipid analog. The following question-and-answer guide addresses common issues and provides field-proven insights to ensure the success and reproducibility of your experiments.

Section 1: Product Handling, Solubility, and Storage

This section covers the essential first steps after receiving the product, focusing on proper storage and the preparation of stable, usable solutions.

Q1: How should I store D-erythro-N,N-Dimethylsphingosine-d6 upon arrival?

Upon receipt, the compound, which is often shipped at ambient temperature, should be stored at -20°C for long-term stability.[1][2][3] The product in its solid or supplied form is stable for at

least two years under these conditions.[3] Proper storage is critical to prevent degradation and ensure experimental consistency.

Q2: What are the recommended solvents for this compound, and how do I prepare a stock solution?

D-erythro-N,N-Dimethylsphingosine-d6 exhibits good solubility in several common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the most frequently used.

Solubility Data Summary

Solvent	Concentration	Source(s)
DMSO	≥ 5 mg/mL	[4]
Ethanol (100%)	≥ 25 mg/mL	[2]
Methanol	Soluble	[4]

Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO

- **Equilibrate:** Allow the vial of d6-DMS to warm to room temperature before opening to prevent condensation of moisture.
- **Solvent Addition:** The molecular weight of D-erythro-N,N-Dimethylsphingosine is approximately 327.5 g/mol ; the d6 version will be slightly higher (~333.6 g/mol due to the six deuterium atoms). Using the non-deuterated weight for initial calculations is a common practice, but for precise quantitative work, use the exact molecular weight provided on the certificate of analysis. To prepare a 10 mM stock from 1 mg of compound (MW ~333.6), you would add 300 μ L of high-purity DMSO.
- **Dissolution:** Vortex the solution gently until the compound is fully dissolved. It may appear as a clear oil or waxy solid initially.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into your stock, it is crucial to aliquot the stock solution

into smaller, single-use volumes in tightly sealed vials.

- Final Storage: Store these aliquots at -20°C. Stock solutions in DMSO are reported to be stable for up to two weeks, while solutions in other solvents may be stable for up to one month.^{[1][4]} For maximum reproducibility, it is best to prepare fresh solutions or use them within this timeframe.

Q3: My solution appears cloudy or has formed a precipitate after storage. What should I do?

Precipitation can occur if the solution is not properly warmed or if the solvent has absorbed water.

- Troubleshooting Steps:
 - Gently warm the vial in a water bath (not to exceed 37°C).
 - Vortex the solution thoroughly to redissolve the precipitate.
 - Before adding to any aqueous-based media, ensure the stock solution is clear and fully dissolved.^[1]
 - When diluting into aqueous buffers for cell-based assays, add the stock solution dropwise while vortexing the buffer to prevent immediate precipitation. Using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can also improve solubility in aqueous solutions.^[5]

Section 2: Mechanism of Action & Experimental Design

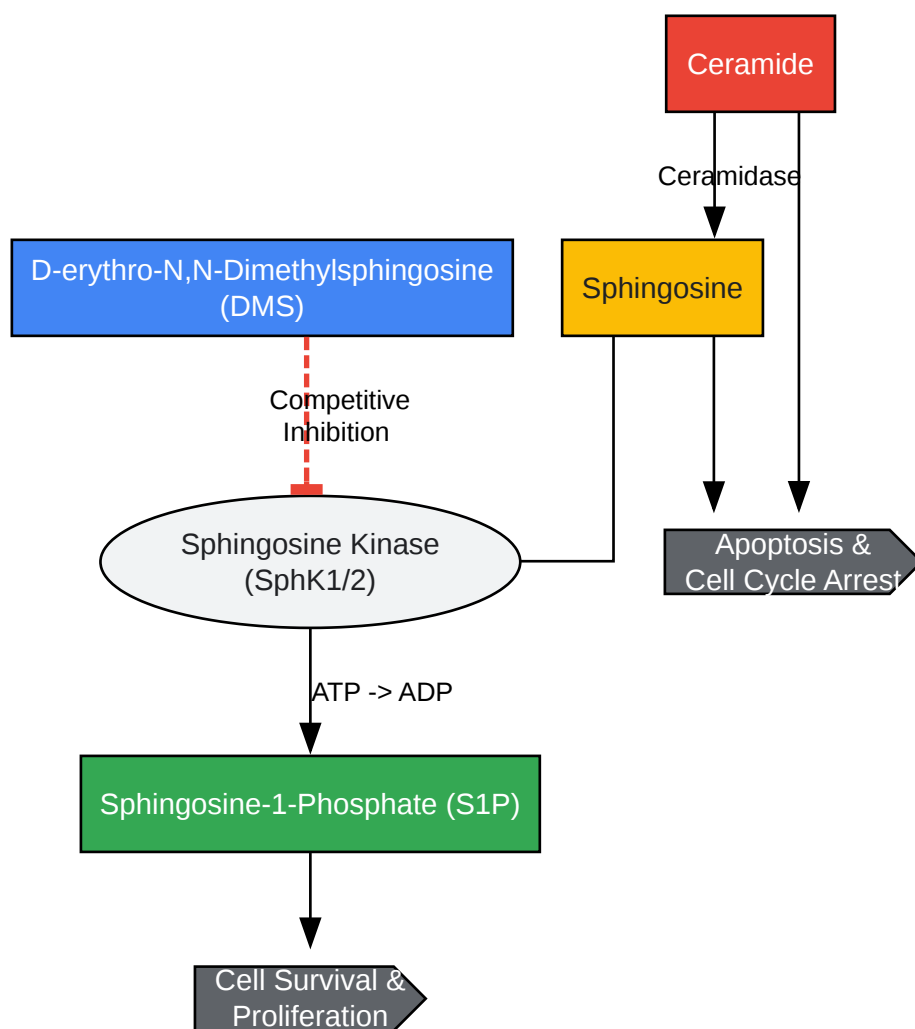
Understanding the biological activity of d6-DMS is key to designing effective experiments and interpreting results.

Q4: What is the primary mechanism of action for D-erythro-N,N-Dimethylsphingosine?

D-erythro-N,N-Dimethylsphingosine (DMS) is a well-characterized lipid signaling molecule that primarily functions as a competitive inhibitor of sphingosine kinase (SphK), with a reported IC_{50} of approximately 5 μ M.[1][2][6] SphK is the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).

The balance between ceramide/sphingosine levels (which tend to promote apoptosis and cell cycle arrest) and S1P levels (which are generally pro-survival and pro-proliferative) is often called the "sphingolipid rheostat." [4] By inhibiting SphK, DMS blocks the production of S1P, shifting this balance towards apoptosis. [6]

While DMS is a potent SphK inhibitor, it has also been reported to inhibit Protein Kinase C (PKC) with an IC_{50} of around 12 μ M. [4] Therefore, at higher concentrations, researchers should consider potential off-target effects on PKC. However, many studies suggest that at concentrations effective for inhibiting SphK, its effects on PKC are minimal. [6]



[Click to download full resolution via product page](#)

Caption: The Sphingolipid Rheostat and the inhibitory action of DMS.

Q5: What is the purpose of the deuterium (d6) label, and how does it affect my experiment?

The "-d6" signifies that six hydrogen atoms in the N,N-dimethyl portion of the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.

- **Primary Application: Internal Standard for Mass Spectrometry:** The key advantage of the d6 label is its use as an internal standard for quantitative analysis in lipidomics via mass spectrometry (LC-MS/MS).[7][8] Because deuterated compounds are chemically identical to their endogenous counterparts, they co-elute chromatographically and have similar ionization efficiencies. However, they have a higher mass (a "mass shift" of +6), allowing the mass spectrometer to distinguish between the labeled standard (d6-DMS) and the unlabeled, naturally occurring compound (d0-DMS).[9]
- **Benefit:** By spiking a known amount of d6-DMS into a biological sample before lipid extraction, you can accurately quantify the amount of endogenous DMS in your sample. The standard corrects for sample loss during extraction and for variations in instrument response, dramatically improving the accuracy and reproducibility of your results.[8]

The deuterium label does not typically affect the biological activity of the molecule, so it can be used interchangeably with the non-labeled version in most cell-based functional assays.

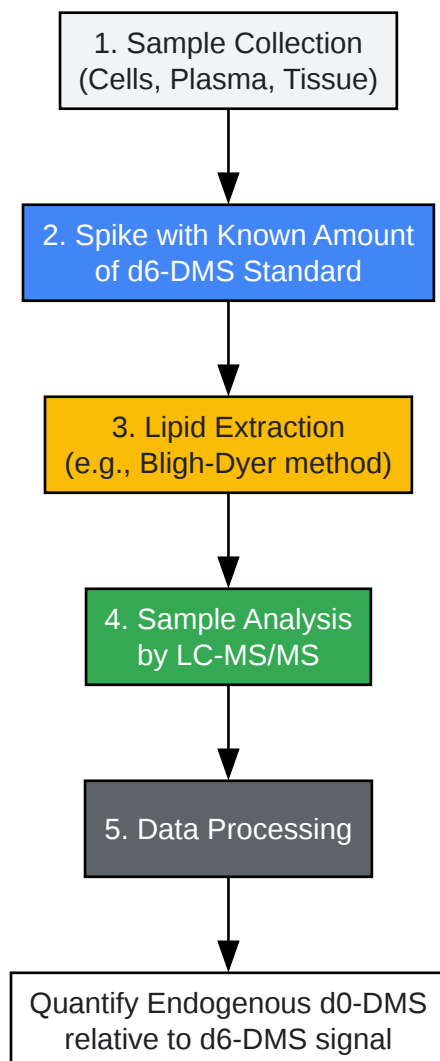
Section 3: Troubleshooting and FAQs

This section addresses common problems encountered during experiments using d6-DMS.

Q6: I am using d6-DMS as an internal standard for LC-MS/MS but am having trouble with detection. What should I check?

Issues with mass spectrometry detection can often be traced back to sample preparation or instrument settings.

Workflow: Using d6-DMS as an Internal Standard



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantitative lipidomics using d6-DMS.

- Troubleshooting Checklist:
 - Correct Mass Transitions (MRM/SRM): Ensure you have set the correct precursor and product ion masses for both the endogenous (d0) and deuterated (d6) versions of DMS. The precursor ion for d6-DMS will be 6 Daltons higher than for d0-DMS. Consult literature or perform an infusion of the standard to determine the optimal transitions for your instrument.

- **Lipid Extraction Efficiency:** Are you using an appropriate lipid extraction protocol? Sphingolipids are polar and require specific solvent systems (e.g., chloroform/methanol mixtures) for efficient extraction.[5]
- **Standard Concentration:** Verify the concentration of your d6-DMS stock solution. Ensure the amount spiked into your sample is within the linear detection range of your mass spectrometer.
- **Instrument Sensitivity:** Check the overall sensitivity and calibration of your mass spectrometer. Infuse the d6-DMS standard directly to confirm it can be detected.

Q7: My functional assay results are inconsistent. What could be the cause?

Inconsistent results in cell-based assays often stem from issues with compound stability, dosing, or experimental timing.

- **Potential Causes & Solutions:**
 - **Stock Solution Degradation:** Avoid using old stock solutions. Prepare fresh solutions from solid material every 2-4 weeks.[4] Always use aliquots to prevent contamination and degradation of the main stock.
 - **Precipitation in Media:** As mentioned in Q3, ensure the compound is fully solubilized when added to your cell culture media. Precipitation will lead to inaccurate and inconsistent dosing.
 - **Cell Line Variability:** Different cell lines have varying levels of SphK and other related enzymes. The inhibitory effect of DMS can be cell-type dependent.[10]
 - **Timing of Inhibition:** DMS is a competitive inhibitor. Its effects on downstream signaling events (like changes in S1P levels or apoptosis) may take time to become apparent. Perform a time-course experiment to determine the optimal incubation time for your specific assay.

Q8: Are there any specific safety precautions I should take when handling this compound?

While a comprehensive safety data sheet (SDS) should always be consulted, general laboratory best practices are required.^{[3][11][12]}

- Handling: Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[11]
- Avoidance: Avoid inhalation, ingestion, or direct contact with skin and eyes.^{[3][11]}
- Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's guidelines for chemical waste.

References

- Sweeney, E. A., et al. (1996). Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. PubMed. Retrieved from [\[Link\]](#)
- Ramachandran, S., et al. (2023). Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. MDPI. Retrieved from [\[Link\]](#)
- Kim, H. J., et al. (2008). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca²⁺ concentration via Na⁺-Ca²⁺-exchanger in HCT116 human colon cancer cells. PubMed. Retrieved from [\[Link\]](#)
- Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide. ACS Publications. Retrieved from [\[Link\]](#)
- Kleuser, B., et al. (1998). Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine. PubMed. Retrieved from [\[Link\]](#)
- BioCrick. (n.d.). N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor. Retrieved from [\[Link\]](#)

- Kim, H. J., et al. (2005). Multiple Actions of Dimethylsphingosine in 1321N1 Astrocytes. ResearchGate. Retrieved from [[Link](#)]
- Avanti Research. (n.d.). Deuterated Sphingolipids. Retrieved from [[Link](#)]
- Dasilva, H., et al. (2025). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols. Retrieved from [[Link](#)]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. D-erythro-N,N-Dimethylsphingosine | Sphingosine kinase Inhibitor | Hello Bio \[hellobio.com\]](#)
- [2. Enzo Life Sciences N,N-Dimethylsphingosine, D-erythro \(25 mg\). CAS: 119567-63-4, | Fisher Scientific \[fishersci.com\]](#)
- [3. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [4. D- erythro -Sphingosine, N,N-Dimethyl- \[sigmaaldrich.com\]](#)
- [5. caymanchem.com \[caymanchem.com\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. avantiresearch.com \[avantiresearch.com\]](#)
- [8. caymanchem.com \[caymanchem.com\]](#)
- [9. 二甲基硫-d6 99 atom % D | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [10. Sphingosine and its methylated derivative N,N-dimethylsphingosine \(DMS\) induce apoptosis in a variety of human cancer cell lines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. fishersci.com \[fishersci.com\]](#)
- [12. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)

- To cite this document: BenchChem. [D-erythro-N,N-Dimethylsphingosine-d6: Technical Support & Resource Center]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587118/docs#d-erythro-n-n-dimethylsphingosine-d6-technical-support-resource-center>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)